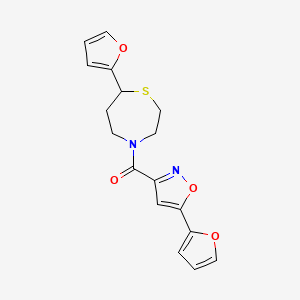
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Propiedades Antibacterianas
Aplicaciones Antitrombóticas
Efectos Inmunomoduladores
Potencial Antiinflamatorio
Desarrollo de Medicamentos
Actividad Biológica
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates both furan and thiazepane moieties. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is C14H16N2O3S with a molecular weight of 292.36 g/mol. The presence of both furan and thiazepane rings is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 292.36 g/mol |
| CAS Number | 1795451-03-4 |
Biological Activity Overview
Research indicates that compounds containing thiazepane rings often exhibit antimicrobial and anticancer properties. The furan moiety is associated with various biological activities, including anti-inflammatory and antioxidant effects . Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating potential applications in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing their normal function.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds:
- Anticancer Activity : Thiazepane derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition of tumor growth in vitro.
- Antimicrobial Properties : A study on thiazepane derivatives indicated that they possess significant antimicrobial activity against various bacterial strains, suggesting potential use as antibiotics.
- Neuroprotective Effects : Research on related compounds has revealed their ability to cross the blood-brain barrier and enhance neurotransmitter levels, which may indicate neuroprotective properties.
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds, consider the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (7-(Furan-2-yl)-1,4-thiazepan) | Furan and thiazepane rings | Antimicrobial and anticancer |
| (5-(furan-2-yl)isoxazol) | Isoxazole ring | Anti-inflammatory |
| (7-Methylthiazepane) | Thiazepane structure | Unique pharmacological properties |
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(12-11-15(23-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)14-4-2-9-22-14/h1-4,8-9,11,16H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYGJAEBAZTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













